N,N-dimethyl-4-propylbenzenesulfonamide
Description
N,N-Dimethyl-4-propylbenzenesulfonamide (CAS: Not explicitly listed in evidence; structurally inferred) is a sulfonamide derivative characterized by a benzene ring substituted with a propyl group at the para position and a dimethylated sulfonamide functional group (–SO₂N(CH₃)₂). This compound is structurally distinct due to the combination of a hydrophobic propyl chain and the polar, electron-donating dimethylamino sulfonamide group.
Properties
IUPAC Name |
N,N-dimethyl-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-5-10-6-8-11(9-7-10)15(13,14)12(2)3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTGDAVYJPABSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares substituents, molecular weights, and inferred properties of N,N-dimethyl-4-propylbenzenesulfonamide with analogous compounds from the evidence:
Structural and Functional Insights
- Lipophilicity : The propyl group in this compound increases hydrophobicity compared to methyl-substituted analogs (e.g., N,4-dimethylbenzenesulfonamide) , favoring membrane permeability.
- Solubility: Compounds with polar substituents (e.g., 4-(dimethylamino) in or aminomethyl in ) exhibit improved aqueous solubility due to hydrogen bonding or ionic interactions.
- Reactivity : Electron-withdrawing groups (e.g., nitro in , chloroacetyl in ) enhance electrophilicity, enabling cross-coupling or nucleophilic substitution reactions.
Preparation Methods
Aqueous-Phase Synthesis
In a representative procedure, dimethylamine (2.0 equiv) is dissolved in ice-cold water, and the pH is adjusted to 8–9 using sodium carbonate. 4-Propylbenzenesulfonyl chloride (1.0 equiv) is added dropwise with vigorous stirring at 0–5°C. The reaction proceeds for 8–12 hours, after which the product precipitates upon acidification with HCl. Filtration and recrystallization from ethanol-water (3:1) yield N,N-dimethyl-4-propylbenzenesulfonamide as white crystals (72–78% yield).
Key Parameters:
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Temperature: Maintaining ≤10°C prevents sulfonyl chloride hydrolysis.
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Base: Sodium carbonate ensures optimal deprotonation of dimethylamine.
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Workup: Quenching with ice water minimizes byproduct formation.
Anhydrous Organic Synthesis
For enhanced reactivity, the reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as the base. Dimethylamine (gas or 40% aqueous solution) is introduced into a DCM solution of 4-propylbenzenesulfonyl chloride, followed by TEA (1.5 equiv). The mixture is stirred at room temperature for 4–6 hours, washed with water, and dried over MgSO₄. Solvent evaporation yields the product with higher purity (82–85% yield).
Advantages:
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Faster reaction kinetics.
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Reduced side reactions from water.
Stepwise Methylation of 4-Propylbenzenesulfonamide
Primary sulfonamides can be dimethylated using methylating agents. This two-step approach is advantageous when 4-propylbenzenesulfonamide is readily available.
Methylation with Methyl Iodide
4-Propylbenzenesulfonamide (1.0 equiv) is dissolved in dry tetrahydrofuran (THF), and sodium hydride (2.2 equiv) is added under nitrogen. Methyl iodide (2.5 equiv) is introduced dropwise at 0°C, and the mixture is refluxed for 12 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (60–65% yield).
Challenges:
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Over-methylation risks.
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Requires strict anhydrous conditions.
Reductive Methylation
A one-pot method involves treating 4-propylbenzenesulfonamide with formaldehyde (2.2 equiv) and sodium cyanoborohydride in methanol. The reaction proceeds at pH 5–6 (adjusted with acetic acid) for 24 hours, yielding the dimethylated product (70–75% yield).
Mechanistic Insight:
Formaldehyde reacts with the primary amine to form an imine intermediate, which is reduced in situ.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Aqueous Schotten-Baumann | 4-Propylbenzenesulfonyl chloride, NH(CH₃)₂ | 0–5°C, 8–12h | 72–78% | High |
| Anhydrous Sulfonylation | 4-Propylbenhenylsulfonyl chloride, TEA | RT, 4–6h | 82–85% | Very High |
| Methylation with MeI | 4-Propylbenzenesulfonamide, MeI, NaH | Reflux, 12h | 60–65% | Moderate |
| Reductive Methylation | 4-Propylbenzenesulfonamide, HCHO, NaBH₃CN | RT, 24h | 70–75% | Moderate |
Trade-offs:
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Direct Sulfonylation offers higher yields but requires pure sulfonyl chloride.
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Stepwise Methylation is versatile but involves toxic reagents (e.g., methyl iodide).
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance dimethylamine reactivity in anhydrous conditions, while water facilitates cost-effective large-scale synthesis.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfonylation in biphasic systems, improving yields to 88%.
Purification Techniques
Recrystallization from ethanol-water mixtures achieves >98% purity, whereas silica gel chromatography resolves byproducts from incomplete methylation.
Challenges and Mitigation
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Sulfonyl Chloride Hydrolysis: Storing 4-propylbenzenesulfonyl chloride under anhydrous conditions and using fresh batches minimizes degradation.
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Dimethylamine Handling: Employing gas traps or aqueous solutions mitigates volatility issues.
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Byproduct Formation: Excess dimethylamine (1.5–2.0 equiv) ensures complete sulfonylation .
Q & A
Basic: What synthetic strategies are recommended for preparing N,N-dimethyl-4-propylbenzenesulfonamide?
Answer:
The synthesis typically involves sulfonylation of 4-propylbenzenesulfonyl chloride with dimethylamine under controlled conditions. Key steps include:
- Sulfonylation : Reacting the sulfonyl chloride precursor with dimethylamine in anhydrous dichloromethane or THF at 0–5°C to prevent side reactions .
- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of dimethylamino and propyl groups, with comparison to analogous sulfonamides (e.g., chemical shifts for methyl groups at δ ~2.8–3.2 ppm) .
- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns. SHELX programs are widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₇NO₂S).
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Answer:
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Cross-Validation : Use multiple techniques (e.g., 2D NMR, IR) to resolve ambiguities. For example, NOESY can confirm spatial proximity of dimethyl groups .
- Crystallographic Resolution : Single-crystal X-ray analysis resolves conformational ambiguities, as demonstrated in structurally related sulfonamides .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to validate assignments .
Advanced: What computational approaches aid in predicting the reactivity of this compound?
Answer:
- Docking Studies : Investigate binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite. For example, sulfonamides often inhibit carbonic anhydrase via sulfonamide-Zn²⁺ interactions .
- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with bioactivity using descriptors like logP or Hammett constants .
- Mechanistic Insights : DFT calculations (e.g., B3LYP/6-31G*) to explore reaction pathways, such as nucleophilic substitution at the sulfonamide group .
Advanced: How to design experiments to evaluate the compound’s potential as an enzyme inhibitor?
Answer:
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., inhibition of human carbonic anhydrase II) with varying substrate concentrations (Lineweaver-Burk plots to determine inhibition type) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying propyl chain or dimethyl groups) and compare IC₅₀ values.
- Crystallographic Studies : Co-crystallize the compound with the target enzyme to identify binding interactions (SHELX refinement for structure solution) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling : Use desiccants to avoid moisture absorption, which can degrade sulfonamides.
- Stability Testing : Monitor degradation via HPLC over time under accelerated conditions (40°C/75% RH) .
Advanced: What challenges arise in optimizing synthetic yield and purity?
Answer:
- Side Reactions : Dimethylamine excess can lead to over-alkylation. Use stoichiometric control and low temperatures .
- Purification : Hydrophobic impurities may co-elute with the product. Optimize solvent polarity (e.g., gradient elution in HPLC) .
- Scale-Up : Maintain reaction homogeneity via efficient stirring and inert atmospheres to prevent byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
